Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate
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Overview
Description
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate is a compound known for its versatile applications in various fields. The intricate structure consisting of pyridinyl, chloro, trifluoromethyl, and anilino groups contributes to its unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
1. Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction. A common starting point involves the reaction between 3-chloro-5-(trifluoromethyl)-2-pyridinamine and ethyl 2-bromoacetate under anhydrous conditions, typically in the presence of a base such as potassium carbonate. This is followed by the reaction with thioamide derivatives to introduce the carbothioyl functionality, forming the target compound.
2. Industrial Production Methods
Industrial synthesis might adopt similar routes but optimized for larger scales, employing efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity. Conditions like temperature, pressure, and solvent choice are meticulously controlled to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
This compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction
Reduction reactions might involve agents such as lithium aluminum hydride, targeting specific functional groups within the compound.
Substitution
The presence of halogens like chlorine allows for nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Typical reagents include strong bases for substitution reactions, oxidizing or reducing agents for specific functional group modifications, and various solvents like dichloromethane or ethanol to facilitate reactions.
Major Products Formed
Depending on the reaction pathway, products can range from various oxidized or reduced forms of the compound, to derivatives formed via substitution at the pyridinyl or anilino groups.
Scientific Research Applications
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate has found diverse applications:
Chemistry
It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology
The compound's specific interactions with biological molecules make it a candidate for studying biochemical pathways.
Medicine
There is potential for drug development, particularly in exploring its bioactivity against specific targets.
Industry
Its stability and reactivity profile make it useful in creating specialized polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. For instance, the trifluoromethyl group can enhance binding affinity in biochemical pathways, while the pyridinyl moiety might target specific enzymes or receptors. The exact pathways and targets can vary based on the specific application being studied.
Comparison with Similar Compounds
Comparing Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate with similar compounds highlights its uniqueness. Compounds with similar functionalities might include:
Ethyl 2-{[(2-{[4-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate
Differing in the positioning of substituents.
Ethyl 2-{[(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate
Substitution of chlorine with bromine alters reactivity and interactions.
Its unique arrangement of functional groups and their specific locations make this compound a distinct entity with specialized applications, distinguishing it from its analogs.
Hope this helps! What other compounds or chemistry topics are you curious about?
Properties
IUPAC Name |
ethyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamothioylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O3S/c1-2-26-14(25)9-23-16(28)24-12-5-3-4-6-13(12)27-15-11(18)7-10(8-22-15)17(19,20)21/h3-8H,2,9H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLWGNRQXJOQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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